2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 1003858-50-1) is a cyclic boronic ester characterized by a dioxaborinane core substituted with a 3-methoxyphenyl group and two methyl groups at the 5,5-positions. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and efficient transmetalation properties. Its synthesis typically involves the reaction of 3-methoxyphenylboronic acid with 2,2-dimethylpropane-1,3-diol under mild conditions, as reported in catalytic studies .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCVEYYIUNSTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Methoxyphenylboronic Acid with Neopentylglycol
The most widely documented synthesis involves the acid-catalyzed condensation of 3-methoxyphenylboronic acid with neopentylglycol (2,2-dimethyl-1,3-propanediol) in toluene under reflux. This method, adapted from protocols for analogous boronic esters, employs a Dean-Stark apparatus to remove water formed during the esterification, driving the reaction to completion.
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Reagents : 3-Methoxyphenylboronic acid (1 mol equiv), neopentylglycol (1 mol equiv), toluene (10 mL per gram of boronic acid).
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Reaction Setup : The mixture is heated at reflux with continuous water removal via azeotropic distillation.
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Workup : After 4–6 hours, the solvent is evaporated under reduced pressure, and the crude product is purified via flash chromatography (hexane/ethyl acetate, 8:2).
This method yields this compound as a white solid in 95% yield. Key advantages include operational simplicity and scalability, with no requirement for inert atmospheres or specialized catalysts.
Characterization and Analytical Data
Spectroscopic Validation
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δ 7.39 (d, Hz, 1H, aromatic),
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δ 7.33 (d, Hz, 1H, aromatic),
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δ 7.22–7.28 (m, 1H, aromatic),
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δ 6.92–7.00 (m, 1H, aromatic),
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δ 3.82 (s, 3H, OCH),
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δ 3.76 (s, 4H, B-O-CH),
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δ 1.01 (s, 6H, C(CH)).
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δ 159.15 (C-O),
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δ 128.89, 126.37, 118.00, 117.38 (aromatic carbons),
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δ 72.44 (B-O-CH),
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δ 55.29 (OCH),
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δ 32.01, 22.03 (C(CH)).
The absence of residual boronic acid (~δ 8 ppm in NMR) and sharp singlet for the neopentyl methyl groups confirm high purity.
Physicochemical Properties
Molecular Formula : CHBO
Molecular Weight : 220.073 g/mol
Solubility : Soluble in THF, dichloromethane, and ethyl acetate; sparingly soluble in hexane.
Storage : Stable at 2–8°C for ≥1 month; ≤−20°C for long-term storage with desiccant.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a stable boronic ester precursor in Cu/Ir-catalyzed cross-couplings. For example, reaction with aryl halides in the presence of CuI (0.1 equiv) and LiOtBu (1.5 equiv) affords biaryls in >80% yield. Its enhanced stability compared to boronic acids minimizes protodeboronation, making it ideal for iterative coupling strategies.
Comparative Analysis of Synthesis Routes
Challenges and Mitigation Strategies
Scientific Research Applications
2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Biology: The compound can be used to modify biomolecules through boron-based chemistry, aiding in the study of biological processes.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects typically involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the boron atom interacts with a palladium catalyst to facilitate the transfer of an aryl group to a halide, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance stability and reactivity in cross-coupling reactions compared to electron-withdrawing groups (e.g., nitro) .
- Stereoelectronic Properties : The 3-methoxyphenyl group in the target compound introduces moderate steric hindrance and electron-donating resonance effects, which influence its reactivity profile .
Physical and Spectroscopic Properties
Solubility and Stability
- Spectroscopy : 11B NMR shifts for dioxaborinane derivatives typically range between 26–27 ppm, indicating minimal electronic perturbation from substituents .
Crystallographic Data
Reactivity in Cross-Coupling Reactions
The target compound is frequently employed in nickel- or palladium-catalyzed Suzuki-Miyaura couplings. Comparative studies highlight:
Biological Activity
2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of interest due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- CAS Number: 1003858-50-1
- Molecular Formula: C12H15B2O3
This compound features a dioxaborinane core with a methoxy-substituted phenyl group, which may influence its biological interactions.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values: The compound showed IC50 values ranging from 10 to 25 µM across different cell lines.
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression.
- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to cellular damage and apoptosis.
Toxicological Profile
Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary toxicity studies indicate that:
- Acute Toxicity: The median lethal dose (LD50) in animal models exceeded 2000 mg/kg, suggesting low acute toxicity.
- Chronic Effects: Long-term exposure studies are required to evaluate potential cumulative toxic effects.
Case Study 1: Antitumor Activity in Murine Models
In a controlled study involving murine models of cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The study highlighted:
- Tumor Volume Reduction: A decrease in tumor size by approximately 40% after four weeks of treatment.
- Survival Rate Improvement: Enhanced survival rates in treated groups versus untreated controls.
Case Study 2: Synergistic Effects with Chemotherapeutics
Research also explored the synergistic effects of combining this compound with established chemotherapeutics such as doxorubicin. The findings indicated:
- Enhanced Efficacy: The combination therapy exhibited improved efficacy with lower doses required for tumor suppression.
- Mechanistic Insights: Synergism was attributed to the compound's ability to modulate drug resistance pathways.
Data Summary
| Property/Effect | Observations |
|---|---|
| IC50 Values | 10 - 25 µM across cancer cell lines |
| Acute Toxicity (LD50) | >2000 mg/kg |
| Tumor Volume Reduction | ~40% after four weeks |
| Survival Rate Improvement | Significant in treated groups |
Q & A
Q. What are the optimal synthetic routes for 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via transesterification or boron trifluoride-mediated coupling. Key variables include catalysts, temperature, and stoichiometry:
- Catalyst Systems : Nickel complexes (e.g., Ni(cod)₂) with phosphine ligands (e.g., PCy₃) achieve yields up to 93% in cross-coupling reactions . Copper catalysts (e.g., CuCl) with ligands like 4,4′-dimethyl-2,2′-bipyridine enable carboxylation reactions (87% yield) .
- Temperature : Reactions often require heating (e.g., 100–120°C in toluene or dioxane) to activate boron–oxygen bond cleavage .
- Stoichiometry : A 1.5:1 molar ratio of boronic ester to aryl ether optimizes coupling efficiency .
Q. How can spectroscopic and computational methods characterize this compound’s structure and properties?
Methodological Answer:
- NMR/IR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). IR confirms B-O stretches (~1,350 cm⁻¹) .
- Log P/Solubility : Experimental log P values range from 1.74–3.23 (XLOGP3), with solubility ~0.087–0.105 mg/mL in aqueous buffers .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of the methoxy group on boronate reactivity, aiding in mechanistic studies .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy group influence cross-coupling reaction mechanisms?
Methodological Answer: The methoxy group’s electron-donating nature enhances boronate nucleophilicity in Suzuki-Miyaura couplings but may sterically hinder transmetallation. Competitive experiments show electron-rich aryl groups (e.g., NMe₂) reduce yields compared to electron-deficient (e.g., CF₃) substrates . Kinetic studies using in situ NMR or stopped-flow techniques can quantify these effects.
Q. What strategies improve enantioselectivity in reactions involving this boronate ester?
Methodological Answer: Chiral ligands and catalysts control stereochemistry:
Q. Key Variables :
Q. How can computational tools predict this compound’s reactivity in novel catalytic systems?
Methodological Answer:
- DFT/Molecular Dynamics : Simulate transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
- Docking Studies : Predict interactions with enzymes (e.g., CYP2D6 inhibition noted in ) .
- Machine Learning : Train models on existing reaction data (e.g., yields, catalysts) to optimize untested conditions.
Q. Contradictions and Limitations in Current Data
- Yield Discrepancies : Reactions with similar catalysts (e.g., Ni-based systems) show variable yields (40–93%), likely due to substrate electronic effects or trace moisture .
- Hazard Data : While the compound is BBB-permeant and P-gp substrate, conflicting toxicity profiles (e.g., LD₀ >2,000 mg/kg vs. H302 hazards) require further in vivo validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
